Deucravacitinib

Descripción general

Descripción

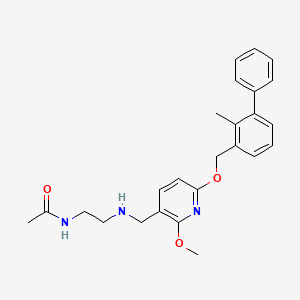

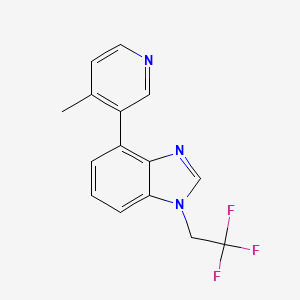

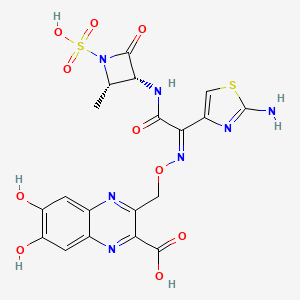

Deucravacitinib es un nuevo medicamento oral desarrollado por Bristol Myers Squibb para el tratamiento de la psoriasis en placas de moderada a grave. Es un inhibidor altamente selectivo de la tirosina quinasa 2 (TYK2), un miembro de la familia de las quinasas de Janus. This compound se comercializa con el nombre de Sotyktu y fue aprobado por primera vez para uso médico en los Estados Unidos en septiembre de 2022 .

Aplicaciones Científicas De Investigación

Deucravacitinib tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Sirve como un compuesto modelo para estudiar la inhibición selectiva de las tirosina quinasas.

Biología: this compound se utiliza para investigar el papel de TYK2 en las vías de señalización celular.

Medicina: Se utiliza principalmente para el tratamiento de la psoriasis en placas de moderada a grave y se está explorando para otras enfermedades inmunomediadas como la artritis psoriásica, el lupus y la enfermedad inflamatoria intestinal

Mecanismo De Acción

Deucravacitinib actúa como un inhibidor alostérico altamente selectivo de la tirosina quinasa 2 (TYK2). Se une al dominio regulador de TYK2, estabilizando una interacción inhibitoria entre los dominios regulador y catalítico. Esta inhibición selectiva interrumpe las vías de señalización mediadas por TYK2, particularmente aquellas que involucran interleucina-23 (IL-23) e interferones tipo I, que son actores clave en la patogénesis de la psoriasis .

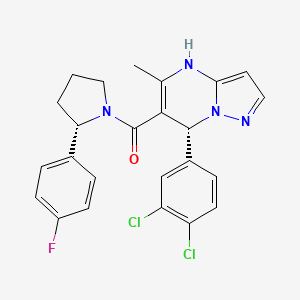

Compuestos similares:

Tofacitinib: Un inhibidor de la quinasa de Janus que se dirige a JAK1, JAK2 y JAK3.

Baricitinib: Otro inhibidor de la quinasa de Janus que se dirige a JAK1 y JAK2.

Upadacitinib: Un inhibidor selectivo de JAK1.

Comparación: this compound es único en su alta selectividad para TYK2, a diferencia de otros inhibidores de la quinasa de Janus que se dirigen a múltiples quinasas. Se cree que esta selectividad contribuye a su perfil de seguridad mejorado, ya que minimiza los efectos fuera del objetivo asociados con la inhibición no selectiva .

Análisis Bioquímico

Biochemical Properties

Deucravacitinib acts via an allosteric mechanism, binding to the catalytically inactive pseudokinase regulatory domain of TYK2 . This binding stabilizes an inhibitory interaction between the regulatory and catalytic domains . The selectivity of this compound towards TYK2 may lead to an improved safety profile, as nonselective JAK inhibitors are associated with a range of adverse effects .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It has demonstrated superiority versus placebo and apremilast in the treatment of moderate-to-severe psoriasis . It also protected beta cells from the pro-apoptotic and proinflammatory effects of different combinations of cytokines .

Molecular Mechanism

This compound exerts its effects at the molecular level through a unique mechanism. Unlike other tyrosine kinase inhibitors, which act through competitive inhibition by binding to the active kinase domain, this compound acts via allosteric inhibition . It binds to the catalytically inactive pseudokinase regulatory domain of TYK2 . This binding stabilizes an inhibitory interaction between the regulatory and catalytic domains, thereby trapping TYK2 in an inactive state and preventing receptor-mediated activation and downstream signal transduction .

Temporal Effects in Laboratory Settings

In a phase II trial in psoriatic arthritis, this compound demonstrated efficacy across multiple endpoints, including SRI (4) at week 32 (primary endpoint) and at week 48 (secondary endpoint), as well as BICLA at week 48 (secondary endpoint) . These results suggest that this compound has long-term effects on cellular function observed in in vitro or in vivo studies.

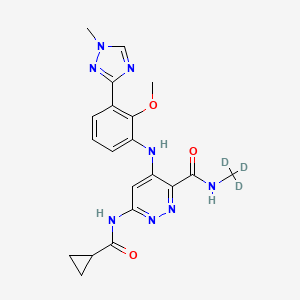

Metabolic Pathways

This compound is metabolized by several enzymes, including CYP1A2 (to form BMT-153261), CYP2B6, CYP2D6, carboxylesterase 2, and uridine glucuronyl transferase (UGT) 1A9 . This suggests that this compound is involved in multiple metabolic pathways.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de deucravacitinib involucra múltiples pasos, comenzando con la preparación de la estructura principal, que es una pirazolo[1,5-a]pirazina. La síntesis comienza con metil-2-hidroxi-3-nitrobenzoato, que sufre metilación seguida de amonólisis para producir el compuesto intermedio. Los pasos subsiguientes involucran ciclación, reducción y modificaciones de grupos funcionales para producir el producto final .

Métodos de producción industrial: La producción industrial de this compound sigue una ruta sintética similar, pero se optimiza para la fabricación a gran escala. Esto implica el uso de reactores de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Deucravacitinib se somete a varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar metabolitos.

Reducción: Las reacciones de reducción pueden modificar el grupo nitro en las etapas intermedias de la síntesis.

Sustitución: Las reacciones de sustitución se utilizan para introducir grupos funcionales específicos durante la síntesis.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidrógeno gaseoso.

Sustitución: Se emplean reactivos como haluros de alquilo y aminas para reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios intermediarios que se procesan posteriormente para producir this compound. El producto final es un compuesto de alta pureza adecuado para uso farmacéutico .

Comparación Con Compuestos Similares

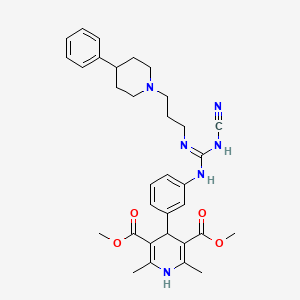

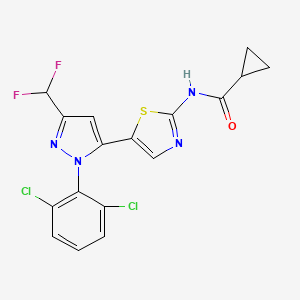

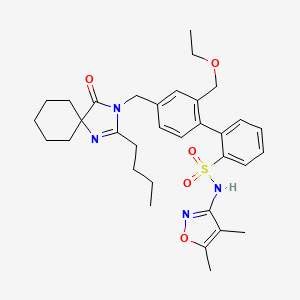

Tofacitinib: A Janus kinase inhibitor that targets JAK1, JAK2, and JAK3.

Baricitinib: Another Janus kinase inhibitor that targets JAK1 and JAK2.

Upadacitinib: A selective JAK1 inhibitor.

Comparison: Deucravacitinib is unique in its high selectivity for TYK2, unlike other Janus kinase inhibitors that target multiple kinases. This selectivity is believed to contribute to its improved safety profile, as it minimizes off-target effects associated with non-selective inhibition .

Propiedades

IUPAC Name |

6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O3/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZKEPGENYLQSC-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of kinases, which are intracellular tyrosine kinases that activate the JAK–signal transducer and activator of the transcription pathway. Unlike other members of the JAK family that promote broader immune and extra-immune pathways, such as lipid metabolism, the TYK2 signalling pathway is responsible for selected immune pathways. TYK2 mediates the signalling of inflammatory cytokines of both adaptive (e.g., interleukin (IL) 12 and IL-23) and innate (e.g., type I interferons) immune responses. IL-23 has been implicated in the pathogenesis of immune-mediated disorders such as psoriasis and psoriatic arthritis. It activates and promotes the proliferation of Th17 cells: subsequently, Th17 cells secrete inflammatory mediators, such as IL-17 and tumour necrosis factor-alpha, that stimulate epidermal cells to produce cytokines and chemokines that attract and activate innate immune system cells. Enhanced activity of Th17 cells leads to sustained inflammatory responses in the skin and joints as manifested in psoriatic arthritis. Deucravacitinib inhibits TYK2 via an allosteric mechanism: it binds to the enzyme's regulatory domain - also known as the pseudokinase (JH2) domain - instead of the catalytic domain. This binding activity allows high selectivity towards TYK2 over other tyrosine kinase enzymes. In _in vitro_ cellular assays, deucravacitinib showed a 100-fold to 2000-fold selectivity for TYK2 over JAK 1/2/3 and demonstrated minimal or no activity against JAK 1/2/3. Upon binding to TYK2, deucravacitinib induces a conformational change and locks the regulatory domain of TYK2 into an inhibitory confirmation with the catalytic domain, trapping TYK2 in an inactive state. Inhibiting TYK2 leads to the downregulation of the IL-23/TH17 pathway, IL-12 signalling, type 1 interferon pathway, and keratinocyte activation. | |

| Record name | Deucravacitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16650 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1609392-27-9 | |

| Record name | Deucravacitinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609392279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deucravacitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16650 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEUCRAVACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0A21N6RAU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

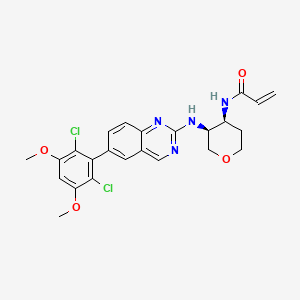

![(2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid;hydrochloride](/img/structure/B606213.png)

![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol;hydrochloride](/img/structure/B606220.png)